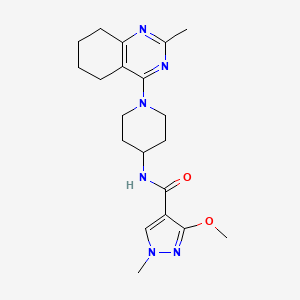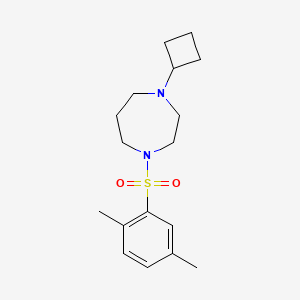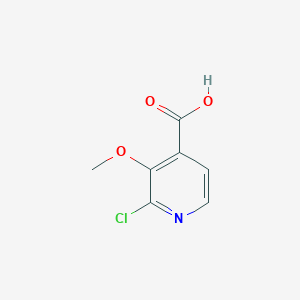![molecular formula C8H7ClN2O2 B2981838 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride CAS No. 2490404-66-3](/img/structure/B2981838.png)
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H6N2 . It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound . This compound is related to a class of compounds that have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives, including 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . The exact molecular structure of this specific compound is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride , but unfortunately, the available information is not as detailed as you requested. The compound is mentioned in various research contexts, such as a reactant for synthesis of azaindol derivatives and potential anticancer and antiarthritic drug development . However, specific applications in separate fields with detailed sections are not provided in the search results.
Wirkmechanismus
Target of Action
The primary target of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various biological processes such as cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Similar compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s bioavailability and efficacy.
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions
Zukünftige Richtungen
The future directions for research on 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-3-9-6-2-4-10-7(5)6;/h1-4,10H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSAJZBTPVUNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)
![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981768.png)



![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

